REACTION_CXSMILES
|
C(O)(=O)/C=C/C(O)=[O:5].[CH2:9]([NH:12][C:13]([C:15]1[CH:28]=[CH:27][C:26]2[S:25][C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[N:18]([CH:29]([CH3:36])[CH2:30][N:31]3[CH2:35][CH2:34][CH2:33][CH2:32]3)[C:17]=2[CH:16]=1)=S)[CH2:10][CH3:11]>C(O)C.O>[CH2:9]([NH:12][C:13]([C:15]1[CH:28]=[CH:27][C:26]2[S:25][C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[N:18]([CH:29]([CH3:36])[CH2:30][N:31]3[CH2:35][CH2:34][CH2:33][CH2:32]3)[C:17]=2[CH:16]=1)=[O:5])[CH2:10][CH3:11]
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Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)O)(=O)O
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Name
|
N-propyl-10-[1-(1-pyrrolidinyl)-2-propyl]-2-phenothiazinecarbothioamide
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(CC)NC(=S)C1=CC=2N(C3=CC=CC=C3SC2C=C1)C(CN1CCCC1)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Type
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CUSTOM
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Details
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the mixture is stirred for 16 hours at a temperature in the region of 20° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solution obtained
|
Type
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CONCENTRATION
|
Details
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is concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 40° C
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Type
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ADDITION
|
Details
|
Mercuric acetate (7.3 g) is added to the solution
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
The black suspension obtained
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The yellow filtrate is concentrated under reduced pressure (30 mm Hg; 4 kPa) at 40° C
|
Type
|
DISTILLATION
|
Details
|
distilled water (50 cc)
|
Type
|
ADDITION
|
Details
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treated with sodium hydroxide (d 1.33) to pH 13
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated after settling
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (250 cc)
|
Type
|
WASH
|
Details
|
washed successively with distilled water (2×100 cc) and with saturated aqueous sodium chloride solution (100 cc)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the yellow filtrate is concentrated under reduced pressure (30 mm Hg; 4 kPa) at 40° C.
|
Type
|
CUSTOM
|
Details
|
a crude yellow oil (9.2 g) is thereby obtained
|
Type
|
CUSTOM
|
Details
|
This residue is purified by chromatography on a column (height: 22 cm; diameter: 4 cm) of silica gel (0.2-0.063 mm)
|
Type
|
WASH
|
Details
|
eluting with a mixture (95:5 by volume) of methylene chloride and methanol
|
Type
|
CONCENTRATION
|
Details
|
the next 1,500 cc are concentrated under reduced pressure (30 mm Hg; 4 kPa) at 40° C.
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)NC(=O)C1=CC=2N(C3=CC=CC=C3SC2C=C1)C(CN1CCCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |